molecular formula C17H18N4S B2615396 6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 385394-52-5

6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

カタログ番号: B2615396
CAS番号: 385394-52-5
分子量: 310.42
InChIキー: HGXAWAVMMSTKPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative characterized by a pyridin-3-ylmethylamine substituent at position 4 and a methyl group at position 4. The pyridinylmethyl group introduces a basic nitrogen atom, enhancing solubility and enabling hydrogen bonding, while the methyl group at position 6 may influence steric and electronic properties .

特性

IUPAC Name

6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-11-4-5-14-13(7-11)15-16(20-10-21-17(15)22-14)19-9-12-3-2-6-18-8-12/h2-3,6,8,10-11H,4-5,7,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXAWAVMMSTKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates through [3+3], [4+2], or [5+1] cyclization processes . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzothiophene rings, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, amines, and other nucleophiles under various conditions, including the use of catalysts or elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Researchers study this compound to understand its interactions with enzymes, receptors, and other biomolecules. It serves as a tool for probing biological pathways and mechanisms.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

作用機序

The mechanism of action of 6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

類似化合物との比較

Key Observations :

  • Lipophilicity : Methylthio (10) and methoxynaphthyl (ICL-SIRT078) substituents increase logP, while methoxy (8) and pyridinyl groups reduce it.
  • Solubility : Pyridinylmethyl and methoxy groups enhance aqueous solubility via hydrogen bonding and polarity.
  • Synthetic Yield : Compounds 8 (68%) and 10 (70%) demonstrate moderate yields via NaH-mediated alkylation , suggesting similar efficiency for the target compound.

Anticancer Activity

  • Thiadiazolylmethyl derivative () : Exhibits IC₅₀ values <10 μM against lung (HOP-92) and breast cancer cell lines. The thiadiazole moiety likely interacts with kinase ATP-binding pockets.
  • ICL-SIRT078 () : A SIRT2 inhibitor (IC₅₀ = 0.8 μM) with neuroprotective effects in Parkinson’s disease models. The pyridinylmethyl group may stabilize enzyme-inhibitor interactions.

Antimicrobial Activity

  • Hydrazinothieno[2,3-d]pyrimidine derivatives (): Show MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. Hydrazine groups may disrupt bacterial membrane integrity.

Crystallography and NMR Trends

  • Methyl Group Effects : The 6-CH₃ in the target compound deshields adjacent protons, as seen in δ 2.56–2.70 ppm for CH₃ in analogs .
  • Aromatic Signals : Pyridin-3-ylmethyl protons resonate at δ 7.16–8.34 ppm, distinct from methoxyphenyl (δ 6.86–6.92 ppm) .

生物活性

6-Methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a pyridine ring with a tetrahydrobenzothieno-pyrimidine framework. This structural complexity may contribute to its biological activity.

Property Value
Molecular Formula C15H18N4S
Molecular Weight 286.39 g/mol
IUPAC Name 6-Methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities including:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines. For instance, related compounds have demonstrated selective inhibition of folate receptors in tumor cells, suggesting potential as anticancer agents .
  • Poly(ADP-ribose) Polymerase (PARP) Inhibition : The compound's structural features may allow it to interact effectively with PARP enzymes, which play critical roles in DNA repair mechanisms. Inhibition of PARP has been associated with enhanced efficacy in cancer therapies .
  • Antimicrobial Properties : Compounds containing similar moieties often exhibit antimicrobial activities. The presence of the pyridine and tetrahydrobenzothieno structure may enhance the compound's ability to disrupt microbial cell functions .

Antitumor Efficacy

In vitro studies have demonstrated that 6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine selectively inhibits the growth of cancer cells expressing specific folate receptors. For example:

  • Cell Lines Tested : KB and IGROV1 human tumor cells.
  • Mechanism : Inhibition of β-glycinamide ribonucleotide formyltransferase (GARFTase), leading to depletion of ATP pools within cells .

Binding Affinity Studies

Binding studies utilizing techniques such as surface plasmon resonance (SPR) have been conducted to assess the interaction between the compound and target proteins like PARP. These studies aim to quantify binding affinities and elucidate mechanisms of action at a molecular level .

Q & A

Basic Question: What are the key synthetic strategies for preparing 6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step pathway starting with a bicyclic thieno-pyrimidine core. A common approach includes:

  • Step 1: Cyclocondensation of 2-amino-6-methyl-4,5,6,7-tetrahydro-benzothiophene-3-carbonitrile with formamide (HCONH₂) to form the pyrimidine ring .
  • Step 2: Functionalization at position 4 by reacting the intermediate with pyridin-3-ylmethylamine under reflux in acetonitrile or ethanol for 24 hours .
    Optimization Tips:
  • Solvent Selection: Ethanol improves solubility of aromatic amines, while acetonitrile accelerates nucleophilic substitution.
  • Catalysis: Triethylorthoformate can enhance cyclization efficiency by removing water .
  • Purity Control: Monitor reaction progress using TLC (Rf ~0.3 in hexane/ethyl acetate 3:1) and purify via column chromatography .

Basic Question: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., pyridinylmethylamine integration at δ 4.3–4.5 ppm for –CH₂– and aromatic protons at δ 7.1–8.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected ~367.15 g/mol) .
  • X-ray Crystallography: SHELXL refines crystal structures to resolve stereochemistry; data collection at 100 K improves resolution (<0.8 Å) .
  • HPLC: Reverse-phase C18 columns (MeOH/H₂O 70:30) assess purity (>95% required for pharmacological assays) .

Basic Question: How can researchers evaluate the compound’s biological activity in preclinical models?

Methodological Answer:

  • In Vitro Assays:
    • Kinase Inhibition: Screen against EGFR (IC₅₀ determination via ADP-Glo™ kinase assays) .
    • Antimicrobial Activity: Use MIC assays against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
  • Cell-Based Models: Assess anti-proliferative effects in cancer lines (e.g., MCF-7, HepG2) using MTT assays (48–72 hr exposure) .
  • Toxicity Profiling: Test hepatotoxicity in HepG2 cells and cardiotoxicity in zebrafish models .

Advanced Question: How can molecular docking and MD simulations predict binding modes to targets like EGFR?

Methodological Answer:

  • Docking Workflow:
    • Prepare the ligand (AMBER force field) and receptor (EGFR PDB: 1M17) using AutoDock Vina.
    • Define the active site around ATP-binding residues (Lys745, Met793).
  • Key Parameters:
    • Grid box size: 25 × 25 × 25 ų; exhaustiveness = 20.
    • Prioritize poses with hydrogen bonds to Met793 and hydrophobic interactions with Leu788 .
  • MD Validation: Run 100 ns simulations (GROMACS) to assess stability (RMSD < 2.0 Å) and binding free energy (MM-PBSA) .

Advanced Question: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Root Cause Analysis:
    • Purity Discrepancies: Re-analyze batches via HPLC and NMR; impurities >2% can skew IC₅₀ values .
    • Stereochemical Variance: Verify enantiopurity using chiral columns (e.g., Chiralpak AD-H) if asymmetric centers exist .
    • Assay Conditions: Standardize protocols (e.g., serum-free media vs. FBS-containing) to minimize variability .
  • Case Example: Discrepant antimicrobial results may arise from differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) .

Advanced Question: What strategies guide structure-activity relationship (SAR) studies for optimizing potency?

Methodological Answer:

  • Core Modifications:
    • Position 6 Methyl: Removal reduces steric hindrance but may decrease metabolic stability .
    • Pyridinylmethylamine Substitution: Bulky groups (e.g., 4-pyridinyl vs. 3-pyridinyl) alter target selectivity .
  • Functional Group Additions:
    • Sulfanyl Derivatives: Introduce at position 2 to enhance hydrophobic interactions (e.g., 2-[(3-methylbenzyl)sulfanyl] analogs) .
    • N-Alkylation: Methyl or ethyl groups at the pyrimidine N-position improve solubility but may reduce binding affinity .
  • Data-Driven Design: Use CoMFA or QSAR models to prioritize substituents with predicted ΔG < -8.0 kcal/mol .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。